molecular formula C8H9F5O2 B2915841 Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate CAS No. 2361658-47-9

Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate

Cat. No.: B2915841
CAS No.: 2361658-47-9
M. Wt: 232.15
InChI Key: DJJQVQNTHGFPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate is a useful research compound. Its molecular formula is C8H9F5O2 and its molecular weight is 232.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Addition Reactions

Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate has been studied for its reactivity in addition reactions. For instance, ethyl 3,3-difluoro-2-methylpropenoate forms 1:1 adducts with cyclic ethers such as tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This behavior highlights its potential as a reactive intermediate in the synthesis of more complex fluorinated molecules, leveraging its unique electronic properties due to the presence of fluorine atoms (Bumgardner & Burgess, 2000).

Codimerization Processes

The compound has relevance in codimerization processes. Research on ethylene and propylene codimerization with n-pentenes and n-butenes, respectively, reveals insights into the reactivity patterns of similar compounds. Such studies contribute to understanding the mechanisms and product distributions in catalytic processes involving unsaturated esters (Ansheles et al., 1976).

Synthesis of Fluorinated Molecules

This compound serves as a precursor for synthesizing β,β-difluorohomoallylic alcohols. Such compounds are valuable intermediates for constructing stable isosteres of peptides or fluorinated sugar molecules. This showcases the compound's utility in developing new materials and molecules with potential applications in medicinal chemistry and materials science (Omote et al., 2013).

Cycloaddition Reactions

Cycloaddition reactions involving ethyl (E)-3-fluoropropenoate provide insights into the stereochemistry and reactivity of fluorinated compounds, which can be extrapolated to understand the behavior of this compound in similar reactions. The generation of cycloadducts with defined stereochemistry underscores the importance of these reactions in synthesizing complex molecular architectures (Patrick, Neumann, & Tatro, 2011).

Precursors for Synthesis of Enynes and Enediynes

Compounds similar to this compound are used as versatile precursors in the synthesis of enynes and enediynes. These processes highlight the utility of such fluorinated esters in forming complex organic molecules with specific geometric configurations, which are crucial in the development of pharmaceuticals and materials (Myers et al., 1989).

Properties

IUPAC Name

ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5O2/c1-3-15-6(14)4-5(2)7(9,10)8(11,12)13/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJQVQNTHGFPKS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.